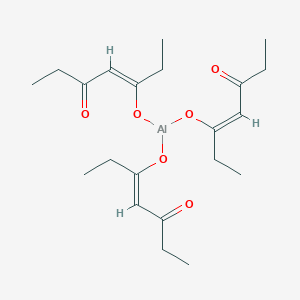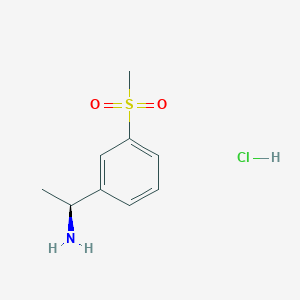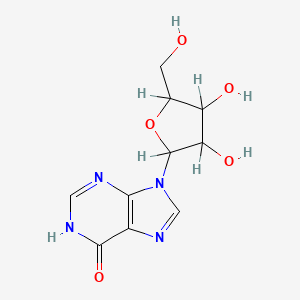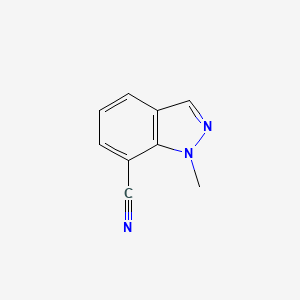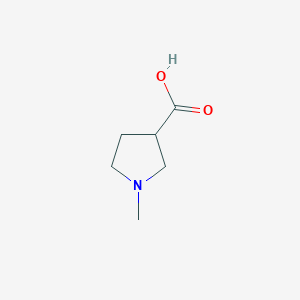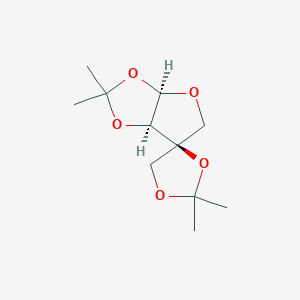
Tetrakis(butoxyethoxyethoxy)silane
Vue d'ensemble
Description
Tetrakis(butoxyethoxyethoxy)silane, also known as TBESE, is an important organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has a wide range of uses in various fields, including materials science, chemistry, and biology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Tetrakis(dimethoxyboryl)silane, derived from silicon tetrachloride, lithium, and dimethoxyboron chloride, is notable for its oxidative or hydrolytic cleavage susceptibility, while maintaining stability during transesterification with ethylene glycol (Wilcsek, Matteson, & Douglas, 1976).
- Tetrakis(4-N-tert-butyl-N-aminoxylphenyl)silane, studied using EPR spectroscopy and crystallography, demonstrates silicon's role as a weak intramolecular exchange linker for polynitroxides (Liao, Baskett, Lahti, & Palacio, 2002).
Synthesis of Carboxamides and Other Compounds
- Tetrakis(pyridin-2-yloxy)silane [Si(OPy) 4 ] is used as a mild dehydrating agent in forming various carboxamides from corresponding carboxylic acids and amines (Tozawa, Yamane, & Mukaiyama, 2005).
- Tetrakis(trimethylsiloxy)silane is used in the synthesis of branched polysiloxanes, undergoing Pt-catalyzed hydrosilylation with unsaturated epoxides (Cai & Weber, 2004).
Applications in Materials Science
- Tetrakis(trimethylsiloxy)silane has been used to create a unique hierarchical network structure with bimodal pore size distribution in silica monoliths (Brandhuber, Torma, Raab, Peterlik, Kulak, & Hüsing, 2005).
- A study on tetrakis(trimethylsilyl)silane highlights its unique physical and chemical properties due to its high degree of symmetry and branched-chain structure (Gilman & Smith, 1964).
Advanced Applications
- Silicone elastomer biomaterials have been developed using higher molecular weight tetra(alkoxy)silanes, such as tetra(oleyloxy)silane, as crosslinkers, displaying unique properties like persistent lubricous surfaces (Woolfson, Malcolm, Gorman, Jones, Brown, & McCullagh, 2003).
- Glycol alkoxysilane–polysaccharide hybrids, utilizing tetrakis(2-hydroxyethyl)silane, have been proposed for the conservation of historical building stones, demonstrating compatibility with natural polysaccharides (Meléndez-Zamudio, Bravo-Flores, Ramírez-Oliva, Guerra-Contreras, Álvarez-Guzmán, Zárraga-Núñez, Villegas, Martínez-Rosales, & Cervantes, 2021).
Propriétés
IUPAC Name |
tetrakis[2-(2-butoxyethoxy)ethyl] silicate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68O12Si/c1-5-9-13-33-17-21-37-25-29-41-45(42-30-26-38-22-18-34-14-10-6-2,43-31-27-39-23-19-35-15-11-7-3)44-32-28-40-24-20-36-16-12-8-4/h5-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSXWILZFZQWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCO[Si](OCCOCCOCCCC)(OCCOCCOCCCC)OCCOCCOCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68O12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(butoxyethoxyethoxy)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



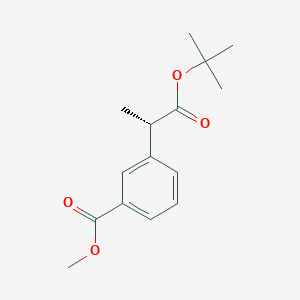

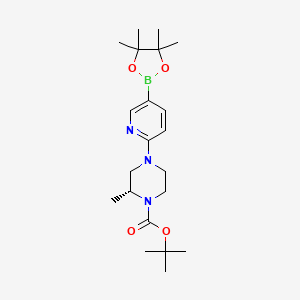


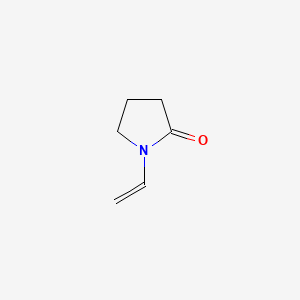
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)
